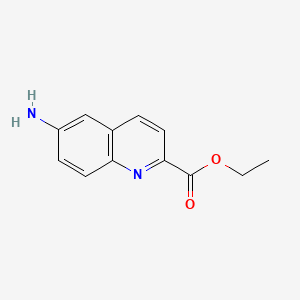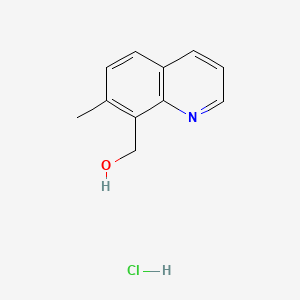
(7-Methylquinolin-8-yl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Methylquinolin-8-yl)methanol hydrochloride is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.7 g/mol. This compound is known for its diverse range of applications in scientific research and industry. It is a derivative of quinoline, a heterocyclic aromatic organic compound, which is widely used in various fields due to its unique chemical properties.
準備方法
The synthesis of (7-Methylquinolin-8-yl)methanol hydrochloride typically involves several steps:
Starting Material: The synthesis begins with 7-methylquinoline.
Reduction: The 7-methylquinoline is reduced to 7-methylquinolin-8-ylmethanol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Hydrochloride Formation: The final step involves the conversion of 7-methylquinolin-8-ylmethanol to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
(7-Methylquinolin-8-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of more reduced quinoline compounds.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(7-Methylquinolin-8-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (7-Methylquinolin-8-yl)methanol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its quinoline core structure, which is known to interact with various biological molecules .
類似化合物との比較
(7-Methylquinolin-8-yl)methanol hydrochloride can be compared with other quinoline derivatives:
Quinoline: The parent compound, used widely in the synthesis of various derivatives.
Chloroquine: A well-known antimalarial drug that also contains a quinoline core.
Quinolinic Acid: A neurotoxic compound derived from quinoline.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanol group, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H12ClNO |
|---|---|
分子量 |
209.67 g/mol |
IUPAC名 |
(7-methylquinolin-8-yl)methanol;hydrochloride |
InChI |
InChI=1S/C11H11NO.ClH/c1-8-4-5-9-3-2-6-12-11(9)10(8)7-13;/h2-6,13H,7H2,1H3;1H |
InChIキー |
WOOOKRUNCAJGSK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(bromomethyl)-3-[(tert-butyldimethylsilyl)oxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13460720.png)
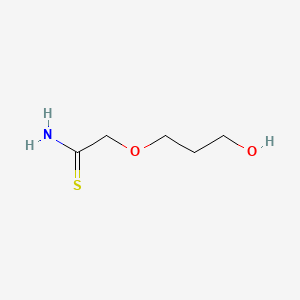
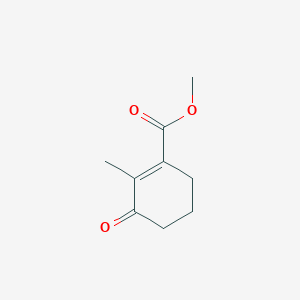
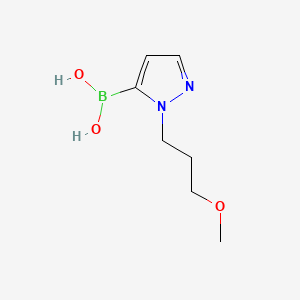
![2-chloro-N-[(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]acetamide](/img/structure/B13460745.png)
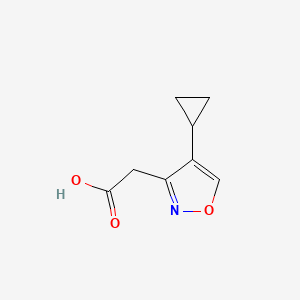
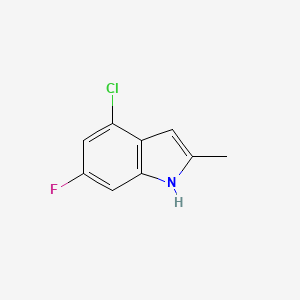
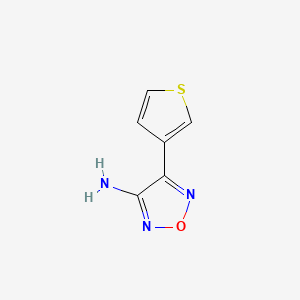
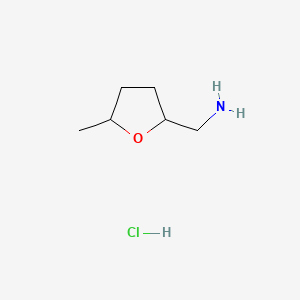
![Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate](/img/structure/B13460762.png)
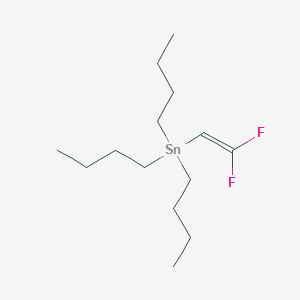
![2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane](/img/structure/B13460774.png)
